molecular formula C8H12O3 B6168617 methyl 6-hydroxycyclohex-1-ene-1-carboxylate CAS No. 865780-25-2

methyl 6-hydroxycyclohex-1-ene-1-carboxylate

Cat. No.: B6168617
CAS No.: 865780-25-2
M. Wt: 156.2
InChI Key:
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Description

Methyl 6-hydroxycyclohex-1-ene-1-carboxylate: is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound is characterized by a cyclohexene ring substituted with a hydroxyl group and a carboxylate ester group. It is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve large-scale esterification reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity methyl 6-hydroxycyclohex-1-ene-1-carboxylate .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: Formation of 6-oxo-cyclohex-1-ene-1-carboxylate.

    Reduction: Formation of 6-hydroxycyclohexanol.

    Substitution: Formation of 6-chlorocyclohex-1-ene-1-carboxylate.

Mechanism of Action

Molecular Targets and Pathways: Methyl 6-hydroxycyclohex-1-ene-1-carboxylate exerts its effects primarily through interactions with enzymes involved in ester hydrolysis and oxidation-reduction reactions. The hydroxyl group and ester functionality allow it to participate in various biochemical pathways, influencing the activity of enzymes such as esterases and oxidoreductases .

Comparison with Similar Compounds

    Methyl 6-hydroxycyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.

    Ethyl 6-hydroxycyclohex-1-ene-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl 6-hydroxycyclohex-1-ene-1-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on a cyclohexene ring, which imparts distinct reactivity and chemical properties compared to its analogs .

Properties

CAS No.

865780-25-2

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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